1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-chlorophenyl 4-ethoxyphenyl sulfone: This compound shares similar structural features but differs in its chemical properties and applications.
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: Another structurally related compound with different biological activities and uses.
Properties
Molecular Formula |
C19H16ClN5O |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5O/c1-2-26-16-9-5-14(6-10-16)24-18-17-11-23-25(19(17)22-12-21-18)15-7-3-13(20)4-8-15/h3-12H,2H2,1H3,(H,21,22,24) |
InChI Key |
DDJAWPJVSPVPRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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